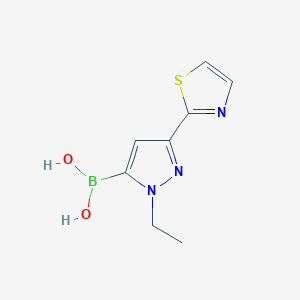
(1-Ethyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thiazole and pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides or thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as an alkyl chain, through nucleophilic substitution or other coupling reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and diborane are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Boronate esters, boranes, and other reduced derivatives.
Substitution: Various substituted thiazole-pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals .
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The thiazole and pyrazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties . Researchers are investigating its potential as a lead compound for the development of new drugs .
Medicine
In medicine, [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In industry, this compound is used in the development of new materials, such as polymers and catalysts. Its boronic acid group allows it to form stable complexes with various metal ions, making it useful in catalysis and materials science .
Mecanismo De Acción
The mechanism of action of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity . The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes, leading to inhibition or activation of their function .
Comparación Con Compuestos Similares
Similar Compounds
[1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid: can be compared with other boronic acid derivatives, such as phenylboronic acid, benzylboronic acid, and pyridylboronic acid.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromopyrazole.
Uniqueness
The uniqueness of [1-ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]boronic acid lies in its combination of thiazole and pyrazole rings with a boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H10BN3O2S |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
[2-ethyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BN3O2S/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5,13-14H,2H2,1H3 |
Clave InChI |
HBFIOJMUBZSZKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1CC)C2=NC=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


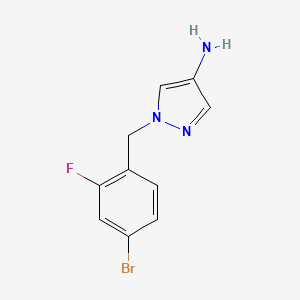


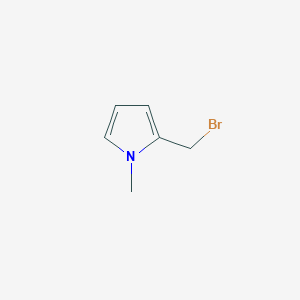

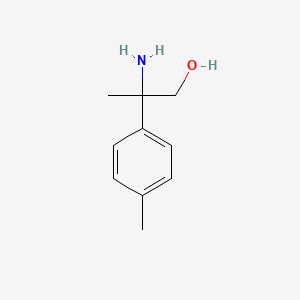

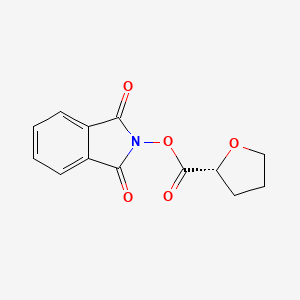
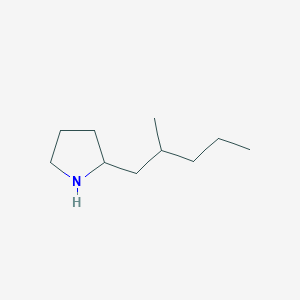
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)

![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
